Non‑Competitive Antagonism Differentiates GLP‑1R Antagonist 1 from Peptide‑Based Competitive Antagonists
GLP‑1R Antagonist 1 (compound 5d) acts as a non‑competitive antagonist, whereas the clinically used peptide antagonist Exendin (9‑39) (Avexitide) functions as a competitive, reversible ligand [1][2]. In a functional cAMP assay using TREx293 HEK cells expressing human GLP‑1R, compound 5d produced a maximal inhibition of the GLP‑1 (7–36) amide response (GLP‑1min) of 20.9 ± 1.4 % and an exendin‑4 response of 19.7 ± 2.1 %, indicating incomplete antagonism consistent with a non‑competitive or allosteric mechanism [3].
| Evidence Dimension | Mechanism of GLP-1R antagonism |
|---|---|
| Target Compound Data | Non‑competitive (partial antagonist); GLP‑1min = 20.9 ± 1.4 % (GLP‑1), 19.7 ± 2.1 % (exendin‑4) |
| Comparator Or Baseline | Exendin (9‑39) (Avexitide): Competitive, reversible antagonist; 83% reduction in GLP‑1‑stimulated insulin at 300 pmol/kg/min in humans |
| Quantified Difference | Qualitative difference in mechanism (non‑competitive vs. competitive); incomplete vs. complete functional blockade |
| Conditions | TREx293 HEK cells expressing human GLP‑1R; GloSensor cAMP assay stimulated with EC80 of agonist; n = 3 [3] |
Why This Matters
Non‑competitive antagonism is insensitive to orthosteric ligand concentration, enabling distinct pharmacological probing of GLP‑1R signaling that cannot be achieved with competitive peptide antagonists.
- [1] Schirra, J., et al. (2011). Exendin(9‑39)Amide as a Glucagon‑like Peptide‑1 (GLP‑1) Receptor Antagonist in Humans. ClinicalTrials.gov Identifier: NCT00393445. View Source
- [2] De León, D. D., et al. (2017). Population pharmacokinetics of exendin‑(9‑39) and clinical dose selection in patients with congenital hyperinsulinism. *British Journal of Clinical Pharmacology*, *84*(3), 520‑532. View Source
- [3] Nance, K. D., et al. (2017). Discovery of a Novel Series of Orally Bioavailable and CNS Penetrant Glucagon-like Peptide-1 Receptor (GLP-1R) Noncompetitive Antagonists Based on a 1,3-Disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Core. *Journal of Medicinal Chemistry*, *60*(4), 1611–1616. View Source
